3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile
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Overview
Description
3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H12BrNO2 It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile typically involves the bromination of 4,5-dimethoxyphenylpropanenitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of 3-(4,5-dimethoxyphenyl)propanenitrile derivatives.
Oxidation: Formation of 3-(3-bromo-4,5-dimethoxyphenyl)propanoic acid.
Reduction: Formation of 3-(3-bromo-4,5-dimethoxyphenyl)propanamine.
Scientific Research Applications
3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile
- 3-(3,4-Dimethoxyphenyl)propanenitrile
- 3-(3-Bromo-4,5-dimethoxyphenyl)acrylic acid
Uniqueness
3-(3-Bromo-4,5-dimethoxyphenyl)propanenitrile is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
3-(3-bromo-4,5-dimethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H12BrNO2/c1-14-10-7-8(4-3-5-13)6-9(12)11(10)15-2/h6-7H,3-4H2,1-2H3 |
InChI Key |
LTWDWKXOGZRLKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCC#N)Br)OC |
Origin of Product |
United States |
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